(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
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Overview
Description
(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole moiety linked to a dihydropyrroloquinazolinone structure. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient purification techniques. The choice of raw materials and reagents is crucial to ensure cost-effectiveness and sustainability in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of (3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which have significant biological roles.
Quinazolinone Derivatives: Compounds like quinazoline and its derivatives, known for their pharmacological activities.
Uniqueness
(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is unique due to its combined indole and dihydropyrroloquinazolinone structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3E)-3-(1H-indol-3-ylmethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-16-6-2-4-8-18(16)23-10-9-13(19(23)22-20)11-14-12-21-17-7-3-1-5-15(14)17/h1-8,11-12,21H,9-10H2/b13-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLCHSFOQDAOOO-ACCUITESSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C/C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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